![molecular formula C11H9N3O2S B2747232 2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile CAS No. 1214063-87-2](/img/structure/B2747232.png)
2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile
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Description
2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 247.27. It can be found in various suppliers and manufacturers .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to a phenyl group and an acetonitrile group .Scientific Research Applications
1. Nitric Oxide Release and Biological Evaluation
4-Phenyl-3-furoxancarbonitrile, a related compound, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound has shown efficacy as an activator of rat lung soluble guanylate cyclase, has high vasodilatory activity, and acts as a potent inhibitor of platelet aggregation (Medana et al., 1994).
2. Formation of Thiazolo-S-Triazine
Research on 2-amino-2-thiazoline, a similar compound, led to the discovery of thiazolo-S-triazine. This compound was synthesized through the reaction with phenylisothiocyanate and showed interesting chemical properties (Klayman & Milne, 1969).
3. Fluorimetric Chemosensors for Ion Recognition
Novel fluorescent diarylimidazolyl-phenylalanines, which are structurally related, were prepared and evaluated as amino acid-based fluorimetric chemosensors for important ions like Cu2+ and Fe3+. These compounds demonstrated strong interactions through donor N, O, and S atoms, indicating potential applications in chemosensory peptidic frameworks (Esteves, Raposo, & Costa, 2016).
4. Helix-Helix Interactions in Molecular Structures
The molecule 2-amino-4-(thiazolin-2-yl)phenol, structurally related, was studied for its role in helix-helix interactions. It exhibited interesting lattice formations in its crystalline state, involving heterochiral and homochiral interactions, which are significant for understanding molecular interactions (Stefankiewicz, Cian, & Harrowfield, 2011).
5. Synthesis of Antioxidant and Antimicrobial Heterocycles
Compounds like 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, closely related, were synthesized and tested for their antioxidant and antimicrobial activities. Some of these compounds demonstrated activities nearly equal to that of ascorbic acid, indicating potential pharmaceutical applications (El‐Mekabaty, 2015).
6. One-Pot Synthesis of Thiazoles and Selenazoles
A one-pot synthesis method for 4-substituted 2-amino- or 2-(arylamino) thiazoles was developed, showcasing the versatility and reactivity of related compounds in creating variously substituted heterocycles, which are valuable in medicinal chemistry (Moriarty et al., 1992).
7. Synthesis of Fused Thiazole Derivatives with Anti-inflammatory and Anti-ulcer Activities
The reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with various reagents led to the synthesis of new fused thiazole derivatives. These compounds exhibited significant anti-inflammatory and anti-ulcer activities, highlighting their potential in therapeutic applications (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
8. Glycosidase Inhibitory Activity
A series of benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives, structurally similar, were synthesized and evaluated for glycosidase inhibitory activities. These compounds exhibited significant inhibition, indicating potential applications in managing hyperglycemia in type II diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012).
properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-6-5-7-1-3-8(4-2-7)13-10-9(15)14-11(16)17-10/h1-4,10,13H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTSPQXWKLFMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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